molecular formula C10H11NOS B7993422 1-Methyl-2-pyrrolyl-(2-thienyl)methanol

1-Methyl-2-pyrrolyl-(2-thienyl)methanol

Cat. No.: B7993422
M. Wt: 193.27 g/mol
InChI Key: PHYURWBZEQIEFK-UHFFFAOYSA-N
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Description

1-Methyl-2-pyrrolyl-(2-thienyl)methanol is an organic compound with the molecular formula C10H11NOS. It is characterized by the presence of a pyrrole ring and a thiophene ring, both of which are heterocyclic aromatic compounds.

Preparation Methods

The synthesis of 1-Methyl-2-pyrrolyl-(2-thienyl)methanol typically involves the reaction of 1-methyl-2-pyrrolecarboxaldehyde with 2-thiophenemethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

1-Methyl-2-pyrrolyl-(2-thienyl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-2-pyrrolyl-(2-thienyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-pyrrolyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies, including molecular docking and in vitro assays, are often conducted to elucidate these mechanisms .

Comparison with Similar Compounds

1-Methyl-2-pyrrolyl-(2-thienyl)methanol can be compared with other similar compounds, such as:

    1-Methyl-2-pyrrolyl-(2-furyl)methanol: Similar structure but with a furan ring instead of a thiophene ring.

    1-Methyl-2-pyrrolyl-(2-pyridyl)methanol: Contains a pyridine ring instead of a thiophene ring.

    1-Methyl-2-pyrrolyl-(2-phenyl)methanol: Features a phenyl ring in place of the thiophene ring.

These compounds share similar synthetic routes and chemical properties but differ in their specific reactivity and applications due to the nature of the heterocyclic ring present .

Properties

IUPAC Name

(1-methylpyrrol-2-yl)-thiophen-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-11-6-2-4-8(11)10(12)9-5-3-7-13-9/h2-7,10,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYURWBZEQIEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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